quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate
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Overview
Description
Quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, synthetic organic chemistry, and industrial applications. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate typically involves multiple steps, starting with the preparation of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. The nitro group is introduced through nitration reactions, and the phenylbenzenecarbohydrazonothioate moiety is added via hydrazonation and thioation reactions. The reaction conditions often require the use of catalysts, such as copper or palladium, and solvents like acetonitrile or dimethylformamide .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, using reagents like chlorine or sulfuric acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool for studying biological pathways and developing new therapeutic agents.
Medicine: Quinoline derivatives are used in the development of drugs for treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, such as topoisomerases, and disrupt cellular processes like DNA replication and repair. It can also interact with cellular membranes, leading to changes in membrane permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as quinolin-8-yl benzenesulfonamides and quinolin-8-yl benzamides. These compounds share structural similarities but differ in their functional groups and biological activities .
Uniqueness
Quinolin-8-yl 4-nitro-N-phenylbenzenecarbohydrazonothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and thioate groups provide additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H16N4O2S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
quinolin-8-yl (1E)-N-anilino-4-nitrobenzenecarboximidothioate |
InChI |
InChI=1S/C22H16N4O2S/c27-26(28)19-13-11-17(12-14-19)22(25-24-18-8-2-1-3-9-18)29-20-10-4-6-16-7-5-15-23-21(16)20/h1-15,24H/b25-22+ |
InChI Key |
ZSMVCPDJQWLLMS-YYDJUVGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/SC3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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